

Structural Activity Relationship of Cavutilide Analog: A Technical Guide

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Compound of Interest

Compound Name: Cavutilide

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Abstract: **Cavutilide** is a novel Class III antiarrhythmic agent demonstrating high efficacy in the termination of persistent atrial fibrillation with a favorable safety profile. Its primary mechanism of action involves the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Understanding the structural activity relationship (SAR) of **cavutilide** and its analogs is crucial for the development of next-generation antiarrhythmics with improved potency, selectivity, and safety. This technical guide provides a comprehensive overview of the known characteristics of **cavutilide**, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited publicly available information on the SAR of a series of **cavutilide** analogs, this guide also discusses general SAR principles for other hERG channel blockers to provide a framework for future drug design and development efforts.

Introduction to Cavutilide

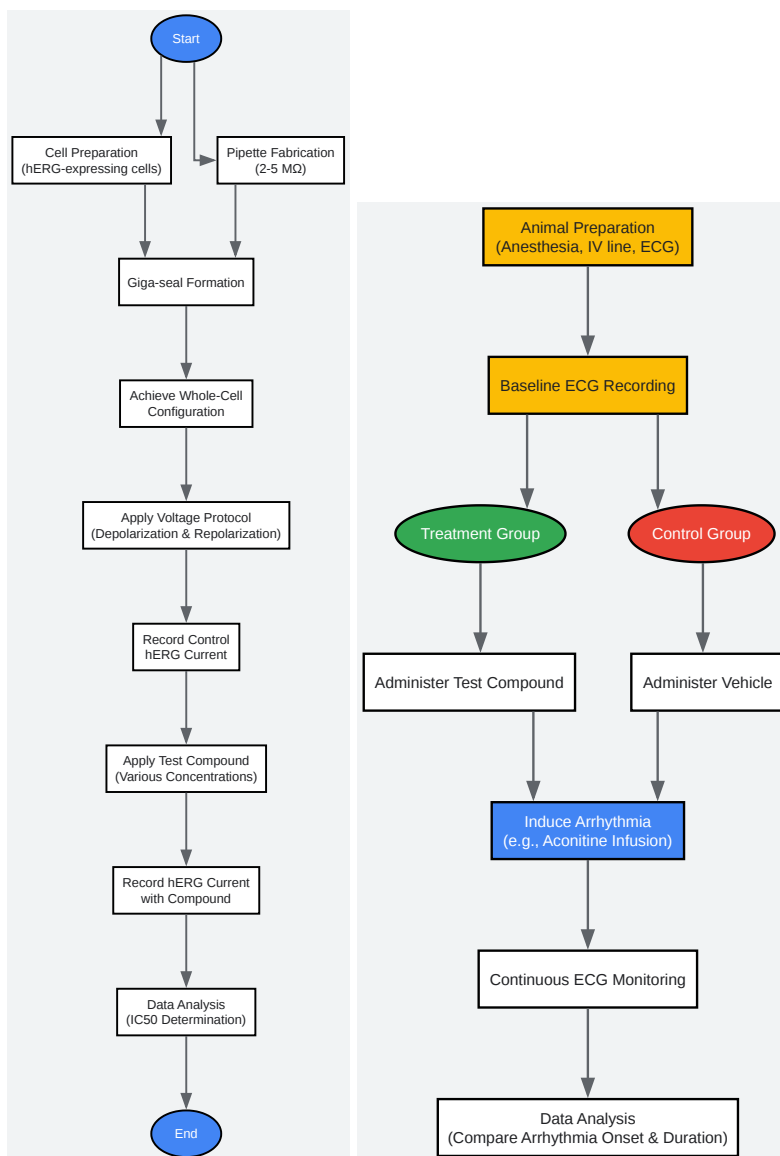
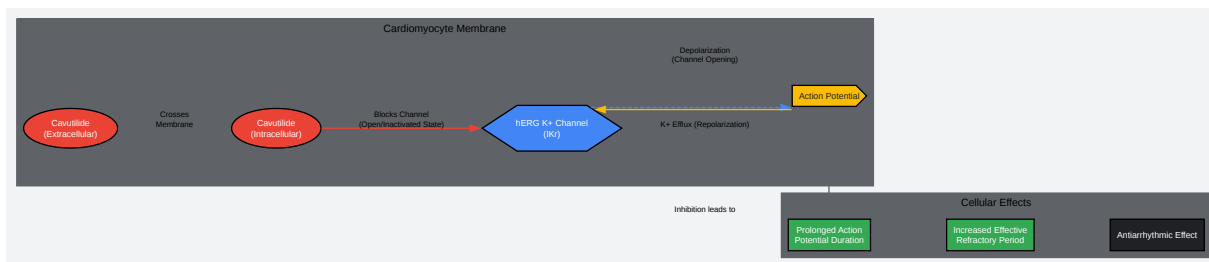
Cavutilide (also known as niferidil or Refralon) is a promising Class III antiarrhythmic drug that has shown high efficacy in converting atrial fibrillation (AF) to sinus rhythm, including in patients with persistent AF and heart failure.[1][2] Clinical studies have highlighted its potent antiarrhythmic action with a reported success rate of up to 91.6% in restoring sinus rhythm in patients with persistent AF/AFL.[1] A key characteristic of **cavutilide** is its relatively low risk of proarrhythmic effects, such as Torsade de Pointes (TdP), a significant concern with many other Class III agents.[3][4]

The primary molecular target of **cavutilide** is the hERG potassium channel, which is responsible for the IKr current that plays a critical role in the repolarization of the cardiac action potential.[3] By blocking this channel, **cavutilide** prolongs the action potential duration (APD) and the effective refractory period in cardiomyocytes, thereby suppressing the re-entrant circuits that underlie many arrhythmias.

Mechanism of Action

Cavutilide exhibits a state-dependent blockade of the hERG channel, preferentially binding to the open and inactivated states of the channel over the resting state.[3] This characteristic is significant as it suggests that **cavutilide**'s channel-blocking effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug targeting tachyarrhythmias. The inhibition of the hERG channel by **cavutilide** is potent, with a reported IC50 value of 12.8 nM in CHO-K1 cells expressing the channel.[3]

Signaling Pathway of Cavutilide Action



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